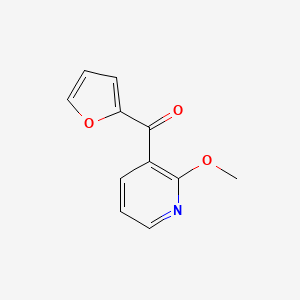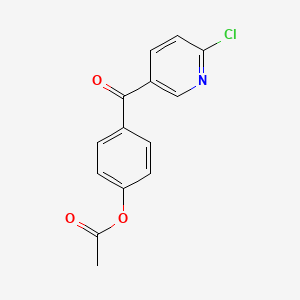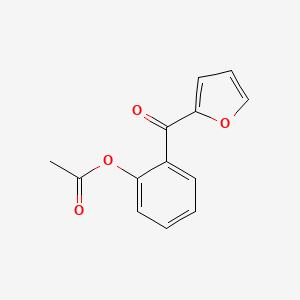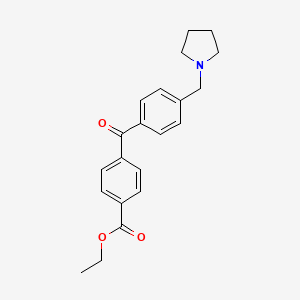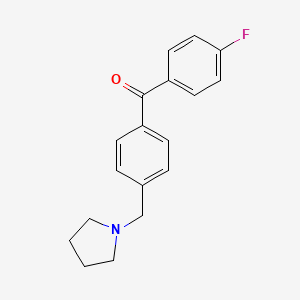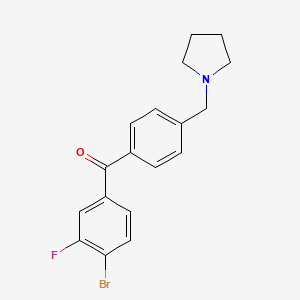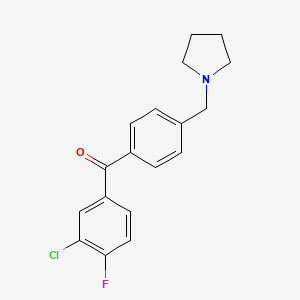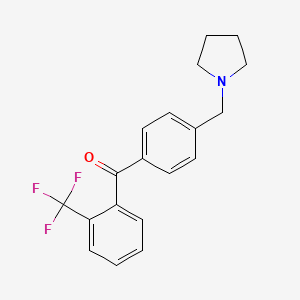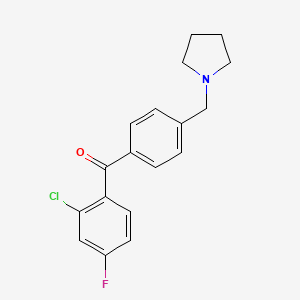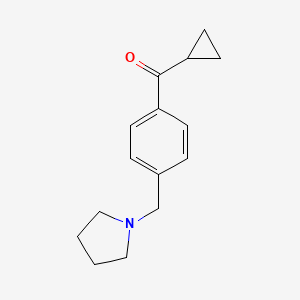![molecular formula C18H25NO3S B1325606 Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate CAS No. 898783-38-5](/img/structure/B1325606.png)
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (ETMV) is a novel compound that has been studied for its potential applications in scientific research. The compound is a derivative of valeric acid, and has been found to possess a wide range of properties that make it an ideal candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate and similar compounds have been studied for their potential in antimicrobial applications. For instance, synthesized compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and related derivatives have shown activity against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthesis and Photolysis Studies
The compound has been involved in studies focused on its synthesis and photolysis behavior. Research has shown that it undergoes photolysis in various solvents, revealing insights into its chemical behavior under different conditions (Ang & Prager, 1992).
Calcium Channel Antagonistic Activity
Another area of research includes the investigation of similar compounds for their effects on calcium channels. This is significant for potential applications in cardiovascular therapies. Studies have synthesized and evaluated derivatives for their ability to act as calcium channel antagonists, which could have implications in treating cardiovascular diseases (Gupta & Misra, 2008).
Cytotoxic Activity Against Cancer Cells
Compounds related to Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate have been synthesized and tested for their cytotoxic activity against various cancer cell lines, such as chronic myelogenous leukemia and breast cancer cells (Nguyen et al., 2019).
Other Applications
Further research includes the exploration of these compounds in the synthesis of new chemical structures and their applications in different chemical reactions. This includes their use in the creation of pyrroles, furans, thiophens, and their benzo analogues, as well as in the study of their crystal structures and properties (Prager & Williams, 1996).
Eigenschaften
IUPAC Name |
ethyl 5-oxo-5-[4-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFTGXBNUGMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642949 |
Source


|
| Record name | Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate | |
CAS RN |
898783-38-5 |
Source


|
| Record name | Ethyl δ-oxo-4-(4-thiomorpholinylmethyl)benzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

